molecular formula C29H38N6O3 B1674202 L-97-1 CAS No. 770703-20-3

L-97-1

Cat. No.: B1674202
CAS No.: 770703-20-3
M. Wt: 518.6 g/mol
InChI Key: QVEHDKFBFDUCEZ-UHFFFAOYSA-N
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Description

L-97-1 is a water-soluble small molecule compound known for its high affinity and selectivity against human A1 adenosine receptors. It functions as an antagonist to these receptors, which play a significant role in various physiological processes, including bronchoconstriction in asthma patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-97-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: L-97-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in modified analogs of this compound .

Scientific Research Applications

L-97-1 has a wide range of scientific research applications, including:

Mechanism of Action

L-97-1 exerts its effects by competitively binding to A1 adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents adenosine-induced bronchoconstriction and inflammation, making it a potential therapeutic agent for asthma and other related conditions. The molecular targets include the A1 adenosine receptors, and the pathways involved are those related to adenosine signaling .

Comparison with Similar Compounds

L-97-1 is unique due to its high affinity and selectivity for A1 adenosine receptors. Similar compounds include:

This compound stands out due to its water solubility, high oral bioavailability, and specific targeting of A1 adenosine receptors, making it a promising candidate for further research and development .

Properties

CAS No.

770703-20-3

Molecular Formula

C29H38N6O3

Molecular Weight

518.6 g/mol

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1-propylpurine-2,6-dione

InChI

InChI=1S/C29H38N6O3/c1-3-15-35-28(37)26-27(34(29(35)38)16-14-22-10-12-24(30)13-11-22)31-25(21-23-8-6-5-7-9-23)33(26)18-17-32(4-2)19-20-36/h5-13,36H,3-4,14-21,30H2,1-2H3

InChI Key

QVEHDKFBFDUCEZ-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2CCN(CC)CCO)CC3=CC=CC=C3)N(C1=O)CCC4=CC=C(C=C4)N

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2CCN(CC)CCO)CC3=CC=CC=C3)N(C1=O)CCC4=CC=C(C=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-97-1;  L 97-1;  L97-1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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